molecular formula C6H3Cl2F2NO B8437000 2,6-Dichloro-3,5-difluoro-4-amino-phenol

2,6-Dichloro-3,5-difluoro-4-amino-phenol

Cat. No.: B8437000
M. Wt: 213.99 g/mol
InChI Key: LFQXCERJLSLBBC-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,5-difluoro-4-amino-phenol is a halogenated aromatic compound featuring a phenol core substituted with chlorine (Cl) at positions 2 and 6, fluorine (F) at positions 3 and 5, and an amino (-NH₂) group at position 4. Key characteristics inferred from similar compounds include:

  • Electron-withdrawing effects: The combination of Cl and F substituents creates a highly electronegative environment, influencing reactivity and solubility.
  • Hydrogen-bonding capacity: The amino and hydroxyl groups enable interactions with biological targets or solvents .

Properties

Molecular Formula

C6H3Cl2F2NO

Molecular Weight

213.99 g/mol

IUPAC Name

4-amino-2,6-dichloro-3,5-difluorophenol

InChI

InChI=1S/C6H3Cl2F2NO/c7-1-3(9)5(11)4(10)2(8)6(1)12/h12H,11H2

InChI Key

LFQXCERJLSLBBC-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)O)Cl)F)N

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Insecticide Development
One of the primary applications of 2,6-dichloro-3,5-difluoro-4-amino-phenol is as an intermediate in the synthesis of insecticides. It serves as a precursor for hexaflumuron, a benzoyl urea insecticide known for its chitin synthesis inhibition properties. This compound exhibits high insecticidal and ovicidal activity and is particularly effective against pests like bollworms. The synthesis process involves chlorination and reduction reactions that enhance the yield and purity of the final product, making it a valuable asset in pest management strategies .

Table 1: Comparison of Insecticides Derived from this compound

Insecticide NameActive IngredientMode of ActionTarget Pests
HexaflumuronThis compoundChitin synthesis inhibitorBollworm, Termites

Medicinal Chemistry

Histone Deacetylase Inhibition
Recent studies have explored the potential of this compound derivatives in cancer therapy as histone deacetylase inhibitors (HDACis). These compounds can be activated by visible light, allowing for targeted therapy with reduced side effects compared to traditional chemotherapy. The ability to control the activity of these drugs with light presents a significant advancement in localized cancer treatment .

Case Study: Photoswitchable HDAC Inhibitors
A series of photoswitchable azobenzene HDAC inhibitors were developed that incorporate halogen substitutions similar to those found in this compound. These compounds demonstrated enhanced activity under illumination compared to their dark states. The introduction of halogen atoms not only improved their pharmacological properties but also allowed for better control over their activation wavelengths .

Environmental Applications

Potential Contaminant Studies
Research has also focused on the environmental implications of compounds like this compound. Investigations into its role as a potential contaminant have been conducted to assess its impact on ecosystems and human health. Understanding the degradation pathways and environmental persistence of this compound is crucial for risk assessment and regulatory measures .

Comparison with Similar Compounds

4-Amino-2,6-dichlorophenol (CAS 5930-28-9)

  • Structure : Benzene ring with Cl at 2,6; -NH₂ and -OH at position 4.
  • Molecular Weight : 178.016 g/mol .
  • Key Differences : Lacks fluorine substituents, reducing electronegativity compared to the target compound.
  • Applications : Used as an intermediate in dyestuffs and pharmaceuticals. The absence of fluorine may limit its metabolic stability in drug design compared to fluorinated analogs .

2,6-Dichloro-3,5-dimethoxyaniline (CAS 872509-56-3)

  • Structure : Benzene ring with Cl at 2,6; methoxy (-OCH₃) at 3,5; -NH₂ at position 4.
  • Key Differences : Methoxy groups are electron-donating, contrasting with the electron-withdrawing F in the target compound. This alters electronic density and reactivity.
  • Applications : Found in kinase inhibitors (e.g., PRN1371), where methoxy groups enhance lipophilicity and binding affinity .

3,5-Dichloro-2,6-difluoropyridin-4-amine (CAS 2840-00-8)

  • Structure : Pyridine ring with Cl at 3,5; F at 2,6; -NH₂ at position 4.
  • Molecular Weight : 198.987 g/mol .
  • Key Differences: Pyridine core vs. benzene, altering aromaticity and basicity.
  • Applications : Likely used in agrochemicals or as a building block in heterocyclic chemistry .

2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine

  • Structure : Benzene ring with Cl at 2,6; F at 3,5; -NH-NH₂ and -CF₃ at position 4.
  • Key Differences : The trifluoromethyl (-CF₃) group adds steric bulk and hydrophobicity, while the hydrazine moiety introduces nucleophilic reactivity.
  • Applications : Hydrazine derivatives are common in pesticide and polymer synthesis .

Comparative Data Table

Compound Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Applications
Target Compound Benzene 2,6-Cl; 3,5-F; 4-NH₂; 4-OH ~210 (estimated) Pharmaceuticals, dyes
4-Amino-2,6-dichlorophenol Benzene 2,6-Cl; 4-NH₂; 4-OH 178.016 Dyestuff intermediates
2,6-Dichloro-3,5-dimethoxyaniline Benzene 2,6-Cl; 3,5-OCH₃; 4-NH₂ ~230 (estimated) FGFR inhibitors (e.g., PRN1371)
3,5-Dichloro-2,6-difluoropyridin-4-amine Pyridine 3,5-Cl; 2,6-F; 4-NH₂ 198.987 Agrochemicals

Research Findings and Implications

  • Electronic Effects : Fluorine and chlorine substituents increase electrophilicity, making the compound more reactive in substitution reactions compared to methoxy or methyl groups .
  • Biological Activity : Fluorinated analogs often exhibit enhanced bioavailability and target binding in kinase inhibitors, as seen in FGFR4-targeting drugs like infigratinib phosphate .

Preparation Methods

Nitro-Phenol Intermediate Synthesis

A common precursor for amino-phenols is the corresponding nitro derivative. For 2,6-dichloro-4-nitrophenol, industrial methods involve nitration of 2,6-dichlorophenol using nitric acid in tetrachloroethylene, achieving yields >95%. Extending this to the difluoro analogue would require fluorination prior to nitration.

Proposed Fluorination Step :

  • Substrate : Start with 3,5-difluorophenol.

  • Chlorination : Use Cl₂ gas in the presence of FeCl₃ at 40–60°C to introduce 2,6-dichloro substituents.

  • Nitration : Treat with concentrated HNO₃ in H₂SO₄ at 0–5°C to install the nitro group at the 4-position.

Challenges : Competitive fluorination during chlorination may occur, necessitating low temperatures and controlled stoichiometry.

Catalytic Hydrogenation of Nitro to Amino Groups

Hydrogenation Conditions

The reduction of nitro groups to amines is typically achieved via catalytic hydrogenation. For 2,6-dichloro-4-nitrophenol, platinum or palladium catalysts (1–2% wt) in diethylene glycol ether solvents (e.g., diethyl ether) under 5–25 bar H₂ pressure yield 2,6-dichloro-4-aminophenol with <0.1% dechlorination.

Adaptation for Fluorine Stability :

  • Catalyst : Pd/C (2% wt) preferred over Pt to minimize defluorination.

  • Solvent : Ethylene glycol dimethyl ether, which stabilizes fluorine substituents.

  • Temperature : 50–70°C to balance reaction rate and halogen retention.

Table 1: Hydrogenation Parameters for Nitro-to-Amino Conversion

Parameter2,6-Dichloro-4-nitrophenolProposed for Difluoro Analogue
CatalystPt (2% wt)/CPd (2% wt)/C
SolventDiethylene glycol diethyl etherEthylene glycol dimethyl ether
Pressure (bar)10–2015–25
Temperature (°C)80–10050–70
Yield (%)92–9585–90 (estimated)

Continuous-Flow Synthesis Systems

Modern industrial processes emphasize continuous-flow systems to enhance purity and yield. A patented device for 2,6-dichloro-4-aminophenol synthesis integrates:

  • Stage 1 : Nitration reactor (kettle-type) with tetrachloroethylene solvent.

  • Stage 2 : Tower reactor for hydrazine hydrate reduction at 60–80°C.

Modifications for Difluoro Derivative :

  • Replace tetrachloroethylene with fluorinated solvents (e.g., hexafluoroisopropanol) to stabilize fluorine atoms.

  • Implement in-line FTIR monitoring to detect defluorination byproducts.

Purification and Crystallization

The high melting point (171°C for 2,6-dichloro-4-aminophenol) complicates distillation. Crystallization from aqueous diethylene glycol is standard:

  • Add 150% water (v/v) to the reaction mixture.

  • Cool to 5°C to precipitate the amino-phenol.

  • Filter and wash with cold ether.

Fluorinated Analogue Considerations :

  • Lower solubility in water may require acetone/water mixtures.

  • Cryogenic crystallization (-20°C) to enhance yield.

Byproduct Management and Environmental Impact

Hydrodechlorination and azo-dimerization are key byproducts in dichloro-aminophenol synthesis. For the difluoro compound, additional risks include:

  • Hydrodefluorination : Mitigated by avoiding acidic conditions.

  • Fluoro-nitro intermediates : Potentially explosive; require controlled nitration.

Table 2: Byproduct Profiles

ByproductSource ReactionMitigation Strategy
Monochloro derivativesHydrogenationOptimize catalyst loading (≤1% wt metal)
Azo dimersNitro group couplingUse antioxidant additives (e.g., BHT)
Defluorinated productsReduction/acidic conditionsNeutral pH solvents, Pd catalysts

Industrial-Scale Production Feasibility

The synthesis of this compound at scale demands:

  • Solvent Recycling : Diethylene glycol ethers can be reused after partial dehydration (≤10% water).

  • Catalyst Recovery : Fixed-bed reactors with Pd/C enable continuous catalyst use.

  • Waste Management : Neutralization of nitration acids and fluorinated byproducts requires specialized effluent treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-dichloro-3,5-difluoro-4-amino-phenol?

  • Methodology : Begin with a phenol precursor and introduce substituents stepwise. For example, fluorination at positions 3 and 5 can be achieved via electrophilic aromatic substitution using fluorine donors (e.g., Selectfluor®). Chlorination at positions 2 and 6 may require directed ortho-metallation or halogen exchange reactions. The amino group at position 4 can be introduced via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) .
  • Validation : Monitor intermediate purity using HPLC (C18 column, acetonitrile/water gradient) and confirm regioselectivity via 19F^{19}\text{F} and 1H^{1}\text{H} NMR .

Q. How can the structural integrity and purity of this compound be validated?

  • Analytical Techniques :

  • NMR : 1H^{1}\text{H} NMR should show a singlet for the aromatic proton at position 1 (downfield-shifted due to hydroxyl and adjacent substituents). 19F^{19}\text{F} NMR will resolve signals for fluorines at positions 3 and 5.
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS to confirm molecular ion peaks (expected m/z ~238.96 for [M+H]+[M+H]^+).
  • Elemental Analysis : Verify Cl/F content matches theoretical values (Cl: ~29.8%, F: ~15.9%) .

Q. What storage conditions are critical for maintaining stability?

  • Recommendations : Store at 0–6°C in amber glass vials under inert gas (argon/nitrogen) to prevent oxidation of the amino group. Avoid aqueous solvents due to potential hydrolysis of chloro substituents .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing Cl and F groups deactivate the aromatic ring, directing electrophilic attacks to the para position of the amino group. Density Functional Theory (DFT) calculations can predict sites for Suzuki-Miyaura couplings or Ullmann reactions. For example, the amino group’s lone pair may participate in coordination with palladium catalysts, enhancing reactivity .
  • Experimental Design : Compare coupling efficiencies using substituent-varied analogs (e.g., replacing F with methoxy groups) to isolate electronic contributions .

Q. How can this compound serve as a building block for kinase inhibitors?

  • Application : The dichloro-difluoro-aminophenol scaffold mimics hydrophobic binding motifs in kinase active sites. For example, derivatives of 2,6-dichloro-3,5-dimethoxyphenyl groups are used in FGFR4 inhibitors (e.g., PRN1371). Functionalize the amino group with acrylamide warheads for covalent binding or link to pyrimidine cores for ATP-competitive inhibition .
  • Validation : Assess inhibitory activity via enzymatic assays (e.g., ADP-Glo™ kinase assay) and cellular IC50_{50} determination .

Q. How should researchers address contradictions in spectroscopic data?

  • Case Study : If 13C^{13}\text{C} NMR signals for aromatic carbons conflict with computational predictions, use 2D NMR (HSQC, HMBC) to resolve assignments. Cross-validate with X-ray crystallography if crystalline derivatives are available .
  • Data Reconciliation : Compare results with structurally analogous compounds (e.g., 4-amino-2,6-dichlorophenol) to identify substituent-specific shifts .

Q. What computational methods predict solubility and bioavailability?

  • Approach : Use QSPR models (Quantitative Structure-Property Relationship) with descriptors like logP, polar surface area, and hydrogen-bonding capacity. Molecular dynamics simulations can assess membrane permeability. For example, the compound’s low logP (~1.2) suggests poor lipid solubility, necessitating prodrug strategies .

Key Challenges & Recommendations

  • Synthetic Complexity : Competing halogenation reactions may require protecting groups (e.g., acetyl for the amino group) to ensure regioselectivity .
  • Biological Activity Optimization : Introduce solubilizing groups (e.g., PEG chains) to the amino moiety without disrupting target binding .
  • Data Reproducibility : Document solvent effects on NMR spectra (e.g., DMSO vs. CDCl3_3) to avoid misinterpretation .

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